Ethyl 3,5-dichloro-2-methylphenylacetate
Description
Ethyl 3,5-dichloro-2-methylphenylacetate is an organochlorine ester featuring a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions and a methyl group at the 2-position. The compound’s structure combines lipophilic chlorine substituents with a sterically modest methyl group, which may influence its reactivity, solubility, and applications in agrochemical or pharmaceutical synthesis.
Properties
CAS No. |
1804516-60-6 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
ethyl 2-(3,5-dichloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)5-8-4-9(12)6-10(13)7(8)2/h4,6H,3,5H2,1-2H3 |
InChI Key |
QHEAIOPSXPGHMY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Cl)Cl)C |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Cl)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Chlorine vs. Fluorine: Chlorine substituents (e.g., in the target compound and Ethyl 2-(3,5-dichlorophenyl)acetate ) increase lipophilicity and may enhance binding to hydrophobic targets. Methyl vs. Difluoromethoxy: The methyl group in the target compound reduces steric bulk compared to the difluoromethoxy group in , which may influence synthetic accessibility or enzymatic interactions.
- Molecular Weight Trends: The difluoromethoxy derivative has the highest molar mass (287.10 g/mol), likely due to the additional oxygen and fluorine atoms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
